molecular formula C14H10ClN5OS B14931858 1-(4-Chlorophenyl)-3-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Chlorophenyl)-3-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B14931858
M. Wt: 331.8 g/mol
InChI Key: HINGGSZURQCWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLOROPHENYL)-N’-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA is a synthetic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N’-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA typically involves the reaction of 4-chloroaniline with 3-pyridinecarboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N’-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-CHLOROPHENYL)-N’-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N’-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-N’-[5-(2-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA
  • N-(4-CHLOROPHENYL)-N’-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA

Uniqueness

N-(4-CHLOROPHENYL)-N’-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA is unique due to the specific positioning of the pyridyl group, which can influence its binding affinity and selectivity towards molecular targets

Properties

Molecular Formula

C14H10ClN5OS

Molecular Weight

331.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C14H10ClN5OS/c15-10-3-5-11(6-4-10)17-13(21)18-14-20-19-12(22-14)9-2-1-7-16-8-9/h1-8H,(H2,17,18,20,21)

InChI Key

HINGGSZURQCWAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.